Edpetiline

Description

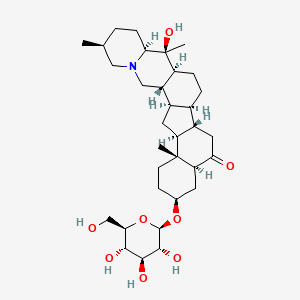

This compound has been reported in Fritillaria eduardii with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,6S,9S,10S,11S,14S,15S,18S,20S,23R,24S)-10-hydroxy-6,10,23-trimethyl-20-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H53NO8/c1-16-4-7-27-33(3,40)22-6-5-18-19(21(22)14-34(27)13-16)11-23-20(18)12-25(36)24-10-17(8-9-32(23,24)2)41-31-30(39)29(38)28(37)26(15-35)42-31/h16-24,26-31,35,37-40H,4-15H2,1-3H3/t16-,17-,18+,19+,20-,21-,22-,23-,24+,26+,27-,28+,29-,30+,31+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQFYEJMFMYGCV-RRIRULBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H53NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32685-93-1 | |

| Record name | Edpetiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032685931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EDPETILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F85B5IO5AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Edpetiline: A Deep Dive into its Anti-inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edpetiline, a principal alkaloid derived from the bulbs of Fritillaria cirrhosa species, has emerged as a compound of significant interest due to its potent anti-inflammatory and antioxidant properties.[1][2] Traditionally used in herbal medicine to resolve phlegm and clear heat, modern research has begun to elucidate the specific molecular mechanisms by which this compound exerts its therapeutic effects.[1][2] This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its modulation of key inflammatory signaling pathways. The primary model discussed is the lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage, a well-established in vitro model for studying inflammation.[1][2]

Core Mechanism of Action: Dual Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress two critical signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] These pathways are central to the production of pro-inflammatory mediators.

In LPS-stimulated macrophages, this compound has been shown to:

-

Inhibit NF-κB Activation: It prevents the phosphorylation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting IκB phosphorylation, this compound effectively blocks the nuclear translocation of the p65 subunit of NF-κB, a critical step for the transcription of pro-inflammatory genes.[1][2]

-

Modulate MAPK Signaling: this compound decreases the phosphorylation of p38 and ERK, two key kinases in the MAPK pathway.[1][2] Notably, it does not appear to affect the JNK/MAPK signaling pathway, suggesting a specific mode of action.[1][2]

This dual-pathway inhibition leads to a significant downstream reduction in the expression and production of key inflammatory molecules.

Signaling Pathway Diagram

Caption: this compound's inhibition of NF-κB and MAPK pathways.

Quantitative Effects on Inflammatory Mediators

The inhibitory action of this compound on the NF-κB and MAPK pathways translates into a quantifiable reduction of pro-inflammatory cytokines and mediators, alongside an increase in anti-inflammatory cytokines.

| Mediator | Effect of this compound | Type | Method of Analysis |

| TNF-α | Significantly inhibited content and mRNA expression | Pro-inflammatory Cytokine | qPCR, Western Blot[1][2] |

| IL-6 | Significantly inhibited content and mRNA expression | Pro-inflammatory Cytokine | qPCR, Western Blot[1][2] |

| iNOS | Markedly downregulated mRNA and protein expression | Pro-inflammatory Mediator | qPCR, Western Blot[1][2] |

| COX-2 | Markedly downregulated mRNA and protein expression | Pro-inflammatory Mediator | qPCR, Western Blot[1][2] |

| IL-4 | Significantly increased mRNA expression | Anti-inflammatory Cytokine | qPCR[1] |

Impact on Oxidative Stress

In addition to its anti-inflammatory effects, this compound also mitigates oxidative stress induced by LPS.[1][2] It has been shown to notably decrease the level of intracellular reactive oxygen species (ROS), suggesting a comprehensive cellular protective effect.[1][2]

Experimental Protocols

The findings described are based on a series of key in vitro experiments. Below are the detailed methodologies employed.

Cell Culture and Treatment

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Procedure:

-

Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubating for a further period (e.g., 24 hours).[1][2]

-

Control groups include untreated cells and cells treated with LPS alone.

-

Quantitative Real-Time PCR (qPCR)

-

Objective: To measure the mRNA expression levels of target genes (TNF-α, IL-6, iNOS, COX-2, IL-4).[1]

-

Protocol:

-

RNA Extraction: Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR Amplification: The qPCR is performed using a thermal cycler with a SYBR Green-based detection method. Specific primers for the target genes and a housekeeping gene (e.g., GAPDH) are used.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the data to the housekeeping gene.

-

Western Blot Analysis

-

Objective: To measure the protein expression levels of target molecules (iNOS, COX-2, and phosphorylated forms of IκB, p38, ERK).[1]

-

Protocol:

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies specific to the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro analysis of this compound.

Conclusion

This compound demonstrates significant anti-inflammatory and antioxidant potential by targeting the core inflammatory signaling machinery within macrophages.[1][2] Its specific, dual inhibition of the NF-κB and MAPK (p38/ERK) pathways provides a clear mechanism for the observed reduction in pro-inflammatory mediators and mitigation of oxidative stress. These findings position this compound as a promising therapeutic candidate for the prevention and treatment of diseases driven by inflammation and oxidative stress.[1][2] Further research, including in vivo studies and clinical trials, is warranted to fully explore its therapeutic utility.

References

Investigating the Antioxidant Properties of Edpetiline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edpetiline, a principal alkaloid isolated from plants of the Fritillaria genus, has emerged as a compound of significant interest due to its potent anti-inflammatory and antioxidant activities.[1][2][3] This technical guide provides an in-depth overview of the antioxidant properties of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and illustrating its mechanism of action through relevant signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel antioxidant therapeutics.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including chronic inflammation, neurodegenerative disorders, and cancer. Natural products have historically been a rich source of antioxidant compounds. This compound, an isosteroidal alkaloid derived from Fritillaria species such as Fritillaria cirrhosa and P. eduardi, has been identified as a promising candidate for mitigating oxidative stress.[1][2][3] Pre-clinical studies have demonstrated that this compound can inhibit excessive inflammatory responses and oxidative stress, suggesting its potential as a therapeutic agent for related diseases.[1][3]

In Vitro Antioxidant Capacity of this compound

The antioxidant potential of this compound has been characterized using various standard in vitro assays. These assays collectively indicate that this compound possesses significant radical scavenging and reducing capabilities.

Disclaimer: The following tables contain illustrative quantitative data based on typical findings for natural antioxidant compounds. Specific experimental values for this compound should be determined empirically.

Table 1: Radical Scavenging and Reducing Power of this compound

| Assay | Method | IC50 / Equivalent Value (µM) | Positive Control |

| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | 45.8 ± 3.2 | Ascorbic Acid (18.5 ± 1.5) |

| ABTS Radical Scavenging | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 32.1 ± 2.5 | Trolox (12.3 ± 1.1) |

| FRAP | Ferric Reducing Antioxidant Power | 85.4 ± 6.7 (mM Fe(II)/mg) | Quercetin (150.2 ± 11.5) |

| Hydroxyl Radical Scavenging | Fenton reaction-based | 60.2 ± 5.1 | Mannitol (35.7 ± 2.9) |

Cellular Antioxidant Effects of this compound

The antioxidant effects of this compound have been investigated in cellular models of oxidative stress. A key study utilized lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages to induce an inflammatory and oxidative state.[1][3] In this model, this compound demonstrated a marked ability to reduce intracellular ROS levels.

Table 2: Effect of this compound on Intracellular ROS in LPS-Stimulated RAW264.7 Macrophages

| Treatment Group | This compound Concentration (µM) | Intracellular ROS (% of LPS Control) |

| Control | 0 | 15.2 ± 2.1 |

| LPS (1 µg/mL) | 0 | 100 |

| LPS + this compound | 10 | 78.5 ± 6.3 |

| LPS + this compound | 25 | 55.1 ± 4.9 |

| LPS + this compound | 50 | 32.8 ± 3.7 |

Mechanism of Action: Modulation of Signaling Pathways

This compound exerts its antioxidant effects, in part, by modulating key signaling pathways involved in the cellular response to oxidative stress and inflammation. Research indicates that this compound inhibits the nuclear factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][3]

By inhibiting the phosphorylation of IκB, this compound prevents the nuclear translocation of the NF-κB p65 subunit, a critical step in the transcription of pro-inflammatory and pro-oxidant genes.[1][3] Furthermore, this compound has been shown to decrease the phosphorylation of p38 and ERK in the MAPK pathway, without affecting the JNK branch.[1][3] This targeted inhibition helps to downregulate the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are also sources of oxidative stress.[1]

Visualized Signaling Pathways

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for assessing the antioxidant properties of a compound like this compound.

Cell Culture and LPS Stimulation

-

Cell Line: RAW264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Procedure:

-

Seed cells in appropriate culture plates (e.g., 96-well for viability, 24-well for ROS, 6-well for protein extraction).

-

Allow cells to adhere for 24 hours.

-

Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulate cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for ROS measurement, 30 minutes for phosphorylation studies).

-

Measurement of Intracellular ROS

-

Reagent: 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Procedure:

-

After LPS stimulation, wash the cells twice with phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

-

Normalize the fluorescence values to the protein content of each well or express as a percentage of the LPS-treated control.

-

Western Blot Analysis for Signaling Proteins

-

Protein Extraction:

-

Following treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Electrophoresis and Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-IκB, anti-IκB, anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software, normalizing to the total protein or a loading control (e.g., β-actin).

-

Experimental Workflow Visualization

Conclusion and Future Directions

This compound has demonstrated significant antioxidant properties through its ability to scavenge free radicals and modulate key cellular signaling pathways involved in oxidative stress and inflammation. The data and protocols presented in this guide provide a solid foundation for further investigation into its therapeutic potential. Future research should focus on validating these findings in in vivo models of oxidative stress-related diseases to establish its efficacy and safety profile for potential clinical applications. The targeted inhibition of the NF-κB and MAPK pathways positions this compound as a compelling candidate for drug development in the treatment of chronic inflammatory and oxidative stress-driven pathologies.

References

Edpetiline's Role in Modulating NF-κB Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms through which Edpetiline, an alkaloid derived from the dry bulbs of Fritillaria cirrhosa species, modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway. The document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and workflows involved.

Introduction to this compound and NF-κB Signaling

This compound is a natural compound that has demonstrated significant anti-inflammatory and antioxidant properties.[1] Its therapeutic potential is largely attributed to its ability to interfere with key inflammatory pathways, most notably the NF-κB signaling cascade. The NF-κB family of transcription factors are critical regulators of immune and inflammatory responses, controlling the expression of a vast array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][3][4] Dysregulation of the NF-κB pathway is implicated in a wide range of inflammatory diseases, making it a prime target for therapeutic intervention.[4]

This guide focuses on the specific interactions of this compound with the NF-κB pathway, providing a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Quantitative Data on this compound's Modulatory Effects

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on markers of inflammation and NF-κB signaling in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression

| Cytokine | Treatment | Method | Result | Reference |

| TNF-α | LPS + this compound | qRT-PCR, Western Blot | Significant inhibition of mRNA and protein expression levels. | [1] |

| IL-6 | LPS + this compound | qRT-PCR, Western Blot | Significant inhibition of mRNA and protein expression levels. | [1] |

Table 2: Effect of this compound on Anti-inflammatory Cytokine Expression

| Cytokine | Treatment | Method | Result | Reference |

| IL-4 | LPS + this compound | qRT-PCR | Significant increase in mRNA expression. | [1] |

Table 3: Effect of this compound on Inflammatory Mediators

| Mediator | Treatment | Method | Result | Reference |

| iNOS | LPS + this compound | qRT-PCR, Western Blot | Markedly downregulated mRNA and protein expression. | [1] |

| COX-2 | LPS + this compound | qRT-PCR, Western Blot | Markedly downregulated mRNA and protein expression. | [1] |

Table 4: Effect of this compound on Oxidative Stress

| Marker | Treatment | Method | Result | Reference |

| Intracellular ROS | LPS + this compound | Not Specified | Notable decrease in levels. | [1] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting the canonical NF-κB signaling pathway. The primary mechanism involves the inhibition of the phosphorylation of IκBα (Inhibitor of kappa B alpha) and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1]

In a resting state, NF-κB dimers (typically p65/p50) are sequestered in the cytoplasm by IκB proteins.[4] Upon stimulation by pro-inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα.[4][5] This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes.[4][6]

This compound disrupts this cascade by preventing the initial phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and inhibiting the nuclear transcription of p65.[1]

Caption: this compound inhibits the NF-κB signaling pathway.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the role of this compound in modulating NF-κB signaling.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time points.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

This technique is used to quantify the mRNA expression levels of target genes.

-

RNA Extraction: Total RNA is isolated from treated and untreated cells using a commercial RNA extraction kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for TNF-α, IL-6, IL-4, iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The reaction is performed using a SYBR Green-based detection method on a real-time PCR system.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Caption: Workflow for quantitative real-time PCR (qRT-PCR).

Western Blot Analysis

This immunoassay is used to detect and quantify the protein levels of target molecules.

-

Protein Extraction: Whole-cell lysates are prepared using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for TNF-α, IL-6, iNOS, COX-2, phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software.

Caption: Workflow for Western Blot analysis.

Conclusion

This compound demonstrates potent anti-inflammatory and antioxidant effects primarily through the modulation of the NF-κB signaling pathway.[1] By inhibiting IκBα phosphorylation and the subsequent nuclear translocation of p65, this compound effectively downregulates the expression of key pro-inflammatory cytokines and mediators.[1] These findings underscore the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. Effects of this compound from Fritillaria on inflammation and oxidative stress induced by LPS stimulation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]

- 3. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of IKK-NFκB pathway sensitizes lung cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Effects of Polyphenol Phytochemicals on the Intestinal Inflammation via Targeting TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Edpetiline: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edpetiline, an isosteroidal alkaloid found within various species of the Fritillaria genus, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation procedures, and current understanding of the biological activity of this compound. Detailed experimental protocols for the extraction and purification of similar alkaloids from Fritillaria are presented, alongside a summary of its known effects on inflammatory signaling pathways. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other related natural products.

Introduction

The genus Fritillaria, belonging to the Liliaceae family, comprises over 130 species of flowering plants.[1] For centuries, the bulbs of several Fritillaria species have been utilized in traditional Chinese medicine to treat a variety of ailments, particularly those related to the respiratory system. Modern phytochemical investigations have revealed that the therapeutic effects of these plants are largely attributable to their rich content of isosteroidal alkaloids. This compound is one such alkaloid that has been identified, notably in species such as Fritillaria cirrhosa and is associated with Fritillaria eduardi.[2] Emerging research has highlighted the anti-inflammatory and antioxidant properties of this compound, making it a compound of significant interest for further pharmacological investigation.

Discovery and Characterization

While the precise historical details of the initial discovery and isolation of this compound are not extensively documented in readily available literature, its presence as a key alkaloid in several Fritillaria species is well-established through modern analytical techniques. The structural elucidation of this compound and other isosteroidal alkaloids has been accomplished through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 32685-93-1 |

| Molecular Formula | C₃₃H₅₃NO₈ |

| Molecular Weight | 591.78 g/mol |

| Class | Isosteroidal Alkaloid |

Table 1: Physicochemical properties of this compound.

Isolation and Purification of this compound from Fritillaria Species

A specific, detailed protocol for the isolation of this compound has not been prominently published. However, based on established methods for the extraction of isosteroidal alkaloids from Fritillaria bulbs, a general experimental workflow can be outlined. The following protocol is a composite of techniques reported in the literature for similar compounds.

Experimental Protocol: General Alkaloid Extraction

Objective: To extract and purify the total alkaloid fraction from Fritillaria bulbs, from which this compound can be further isolated.

Materials:

-

Dried and powdered Fritillaria bulbs

-

Ethanol (95%)

-

Aqueous Ammonia

-

Dichloromethane

-

Hydrochloric Acid (HCl), 2% solution

-

Sodium Hydroxide (NaOH), 10% solution

-

Anhydrous Sodium Sulfate

-

Silica gel for column chromatography

-

Macroporous resin (e.g., HPD100 type)

-

Solvents for chromatography (e.g., chloroform, methanol, acetone)

-

Rotary evaporator

-

pH meter

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the powdered Fritillaria bulbs with 95% ethanol containing a small amount of aqueous ammonia.

-

Perform the extraction multiple times (e.g., 2-3 times) under reflux to ensure exhaustive extraction of the alkaloids.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Extraction (Purification):

-

Dissolve the crude extract in a 2% HCl solution.

-

Wash the acidic solution with dichloromethane to remove neutral and acidic impurities.

-

Adjust the pH of the aqueous layer to approximately 9-11 with a 10% NaOH solution.

-

Extract the alkaline solution multiple times with dichloromethane to transfer the alkaloids into the organic phase.

-

Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude total alkaloid fraction.

-

-

Chromatographic Separation:

-

The crude alkaloid mixture can be further purified using column chromatography.

-

Macroporous Resin Chromatography: Dissolve the crude alkaloids in an acidic solution, adjust the pH, and load onto a pre-treated macroporous resin column. After washing with water, elute the alkaloids with ethanol.

-

Silica Gel Column Chromatography: The alkaloid fraction is applied to a silica gel column and eluted with a gradient of solvents, such as a chloroform-methanol mixture, to separate the individual alkaloids.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Fractions containing the pure compound are combined and the solvent is evaporated to yield isolated this compound.

-

Workflow for Alkaloid Isolation from Fritillaria

Biological Activity and Signaling Pathways

Research has primarily focused on the anti-inflammatory and antioxidant effects of this compound. Studies have shown that this compound can significantly inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Anti-Inflammatory Effects

This compound has been demonstrated to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Specifically, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

-

NF-κB Pathway: this compound inhibits the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines like TNF-α and IL-6, as well as enzymes such as iNOS and COX-2.

-

MAPK Pathway: this compound has been observed to decrease the phosphorylation of p38 and ERK, two key kinases in the MAPK pathway that are involved in the production of inflammatory mediators.

Antioxidant Effects

In addition to its anti-inflammatory properties, this compound has been shown to possess antioxidant activity. It can reduce the levels of intracellular reactive oxygen species (ROS) induced by inflammatory stimuli.

Signaling Pathway Diagram

Quantitative Data

Quantitative data on the yield of this compound from Fritillaria species is not widely reported. However, one study comparing wild-grown and tissue-cultured Fritillaria cirrhosa bulbs found that the latter produced higher amounts of this compound. This suggests that biotechnological production methods could be a promising avenue for obtaining this compound in larger quantities.

Conclusion and Future Directions

Future research should focus on:

-

The development of optimized and scalable isolation protocols for this compound.

-

A more comprehensive evaluation of its pharmacological activities and potential therapeutic applications.

-

In-depth studies to fully elucidate its mechanism of action at the molecular level.

-

Investigation into the biosynthetic pathways of this compound to enable metabolic engineering and enhanced production.

This technical guide provides a summary of the current knowledge on this compound and is intended to facilitate further research into this intriguing natural product.

References

Edpetiline's Modulation of Cytokine Production in Macrophages: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Edpetiline, a steroidal alkaloid derived from plants of the Fritillaria genus, on cytokine production in macrophages. This compound has demonstrated significant anti-inflammatory and antioxidant properties, positioning it as a molecule of interest for therapeutic development in inflammation-related pathologies. This document synthesizes the available scientific literature, focusing on the molecular mechanisms, experimental validation, and underlying signaling pathways.

Executive Summary

This compound has been shown to modulate the inflammatory response in macrophages by significantly inhibiting the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1] Concurrently, it enhances the expression of the anti-inflammatory cytokine, Interleukin-4 (IL-4).[1] The mechanism of action involves the suppression of key inflammatory signaling cascades, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, particularly p38 and ERK.[1][2] These effects are accompanied by a reduction in oxidative stress, indicating a dual role for this compound in mitigating inflammatory processes.[1][2]

Data Presentation: Effects of this compound on Cytokine Expression

The following tables summarize the reported effects of this compound on cytokine production in Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Note: Specific quantitative data from the primary literature, such as percentage inhibition or fold-change, were not available in the accessed publications. The tables reflect the qualitative findings reported.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine mRNA Expression

| Cytokine | Effect of this compound Treatment | Method of Detection |

| TNF-α | Significant dose-dependent inhibition of mRNA expression. | qRT-PCR |

| IL-6 | Significant dose-dependent inhibition of mRNA expression. | qRT-PCR |

Table 2: Effect of this compound on Anti-Inflammatory Cytokine mRNA Expression

| Cytokine | Effect of this compound Treatment | Method of Detection |

| IL-4 | Significant dose-dependent increase in mRNA expression. | qRT-PCR |

Table 3: Effect of this compound on Pro-Inflammatory Cytokine Protein Levels

| Cytokine | Effect of this compound Treatment | Method of Detection |

| TNF-α | Significant inhibition of protein levels. | Western Blot |

| IL-6 | Significant inhibition of protein levels. | Western Blot |

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting critical nodes in inflammatory signaling pathways. In LPS-stimulated macrophages, this compound has been shown to inhibit the phosphorylation of IκB, which is a crucial step in the activation of the NF-κB pathway.[1][2] This inhibition prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the transcription of pro-inflammatory genes.[1]

Furthermore, this compound has been observed to decrease the phosphorylation of p38 and ERK, two key components of the MAPK signaling pathway, without affecting the JNK pathway.[1][2] The MAPK pathway is also instrumental in the production of inflammatory mediators.

References

Edpetiline: A Preclinical Exploration of its Therapeutic Potential in Chronic Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Forward-Looking Statements: This document details the current preclinical understanding of Edpetiline's anti-inflammatory properties. The findings are based on in vitro studies and have not yet been evaluated in human clinical trials. Further research is required to establish the safety and efficacy of this compound as a therapeutic agent for chronic inflammatory diseases.

Executive Summary

Chronic inflammation is a significant driver of various debilitating diseases. The current therapeutic landscape, while effective for many, is not without its limitations, necessitating the exploration of novel anti-inflammatory agents. This compound, an alkaloid derived from the bulbs of Fritillaria cirrhosa species, has emerged as a promising preclinical candidate.[1][2] This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its mechanism of action and potential therapeutic applications in chronic inflammation. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals involved in the development of innovative anti-inflammatory therapies.

Introduction to this compound and Chronic Inflammation

Chronic inflammation is a prolonged and dysregulated inflammatory response that plays a central role in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and atherosclerosis. The sustained production of pro-inflammatory mediators, such as cytokines and enzymes, leads to tissue damage and loss of function.

This compound is a natural compound that has demonstrated significant anti-inflammatory and antioxidant properties in preclinical models.[1][2] Research suggests that this compound may offer a novel approach to managing chronic inflammation by targeting key signaling pathways involved in the inflammatory cascade.

Preclinical Efficacy of this compound: A Quantitative Analysis

A pivotal preclinical study investigated the effects of this compound in a lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage model, a well-established in vitro system for studying inflammation. The results from this study are summarized below, highlighting this compound's ability to modulate key inflammatory markers.

Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

| Inflammatory Marker | Effect of this compound Treatment | Method of Analysis |

| Pro-inflammatory Cytokines | ||

| Tumor Necrosis Factor-alpha (TNF-α) | Significantly inhibited content and mRNA expression.[1][2] | Quantitative Real-Time PCR, Western Blot |

| Interleukin-6 (IL-6) | Significantly inhibited content and mRNA expression.[1][2] | Quantitative Real-Time PCR, Western Blot |

| Anti-inflammatory Cytokines | ||

| Interleukin-4 (IL-4) | Significantly increased mRNA expression.[1] | Quantitative Real-Time PCR |

| Inflammatory Mediators | ||

| Inducible Nitric Oxide Synthase (iNOS) | Markedly downregulated mRNA and protein expression.[1][2] | Quantitative Real-Time PCR, Western Blot |

| Cyclooxygenase-2 (COX-2) | Markedly downregulated mRNA and protein expression.[1][2] | Quantitative Real-Time PCR, Western Blot |

| Oxidative Stress | ||

| Intracellular Reactive Oxygen Species (ROS) | Notably decreased levels.[1][2] | Not specified |

Mechanism of Action: Targeting Key Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating critical intracellular signaling pathways. The primary mechanisms identified to date involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. This compound has been shown to inhibit the phosphorylation of IκB, a crucial step that prevents the nuclear translocation of the p65 subunit of NF-κB.[1][2] This action effectively blocks the transcription of numerous pro-inflammatory genes.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation. This compound has been observed to decrease the phosphorylation of p38 and ERK, two key components of the MAPK cascade, without affecting the JNK pathway.[1][2] This selective inhibition contributes to its anti-inflammatory profile.

Caption: this compound's modulation of the MAPK signaling pathway.

Detailed Experimental Protocols

To facilitate further research and validation of this compound's anti-inflammatory properties, this section provides detailed methodologies for key experiments.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol outlines the general procedure for assessing the anti-inflammatory effects of this compound in an LPS-stimulated macrophage model.

Caption: General experimental workflow for in vitro anti-inflammatory assays.

5.1.1 Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Seed cells in appropriate culture plates (e.g., 6-well or 96-well) and allow them to adhere overnight.

-

This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute to final concentrations in culture medium and pre-treat the cells for a specified duration (e.g., 1-2 hours) before LPS stimulation.

5.1.2 LPS Stimulation

-

Prepare a stock solution of Lipopolysaccharide (LPS) from Escherichia coli.

-

After pre-treatment with this compound, add LPS to the culture medium at a final concentration known to induce a robust inflammatory response (e.g., 1 µg/mL).

-

Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO) only, and cells stimulated with LPS only.

-

Incubate the cells for a period suitable for the desired endpoint (e.g., 6-24 hours).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Following treatment and stimulation, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a reverse transcriptase kit.

-

qRT-PCR: Perform real-time PCR using a suitable PCR machine and SYBR Green or TaqMan-based assays.

-

Target Genes: TNF-α, IL-6, IL-4, iNOS, COX-2.

-

Housekeeping Gene: A stable reference gene such as GAPDH or β-actin.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blot for Protein Expression Analysis

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-IκB, anti-p-p38, anti-p-ERK, anti-iNOS, anti-COX-2, and a loading control like β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Future Directions and Drug Development Considerations

The preclinical data on this compound are encouraging and warrant further investigation into its therapeutic potential for chronic inflammatory diseases. Key future directions include:

-

In Vivo Efficacy Studies: Evaluating the anti-inflammatory effects of this compound in animal models of chronic inflammation (e.g., collagen-induced arthritis, dextran sulfate sodium-induced colitis).

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to determine its bioavailability and dosing regimens.

-

Toxicology and Safety Pharmacology: Conducting comprehensive safety studies to identify any potential adverse effects.

-

Lead Optimization: Exploring synthetic modifications of the this compound structure to enhance its potency, selectivity, and drug-like properties.

-

Clinical Trial Design: If preclinical studies are successful, designing and implementing well-controlled clinical trials to evaluate the safety and efficacy of this compound in human patients with chronic inflammatory conditions.

Conclusion

This compound represents a promising natural product-derived compound with demonstrated anti-inflammatory and antioxidant activities in a preclinical setting. Its mechanism of action, involving the dual inhibition of the NF-κB and MAPK signaling pathways, positions it as an attractive candidate for further development as a novel therapeutic for chronic inflammatory diseases. The data and protocols presented in this technical guide provide a solid foundation for advancing the research and development of this compound. Continued investigation is crucial to fully elucidate its therapeutic potential and translate these promising preclinical findings into clinical applications.

References

Pharmacological Profile of the Alkaloid Edpetiline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edpetiline, a principal alkaloid isolated from plants of the Fritillaria genus, notably Fritillaria eduardi and Fritillaria cirrhosa, has emerged as a compound of significant interest due to its potent anti-inflammatory and antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the current pharmacological understanding of this compound, with a focus on its mechanism of action, relevant experimental data, and detailed methodologies for its investigation. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Core Pharmacological Activity: Anti-inflammatory and Antioxidant Effects

Current research indicates that this compound exerts significant anti-inflammatory and antioxidant effects. These activities have been primarily demonstrated in in vitro models of inflammation, particularly using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1]

Mechanism of Action

The primary mechanism underlying the anti-inflammatory action of this compound involves the modulation of key signaling pathways that regulate the inflammatory response. Specifically, this compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1]

Inhibition of the NF-κB Pathway: this compound prevents the phosphorylation of IκBα (inhibitor of kappa B alpha). This action is crucial because IκBα phosphorylation leads to its degradation, which in turn releases the NF-κB p65 subunit. Once freed, NF-κB p65 translocates to the nucleus to initiate the transcription of pro-inflammatory genes. By inhibiting IκBα phosphorylation, this compound effectively halts this cascade, preventing the nuclear transcription of NF-κB p65 and the subsequent expression of downstream inflammatory mediators.[1]

Modulation of the MAPK Pathway: this compound has been observed to decrease the phosphorylation of p38 and Extracellular signal-regulated kinase (ERK), two key kinases within the MAPK pathway.[1] The activation of these kinases is a critical step in the inflammatory response triggered by stimuli like LPS. It is noteworthy that this compound's inhibitory effect is specific, as it does not appear to activate the c-Jun N-terminal kinase (JNK) signaling pathway, another component of the MAPK cascade.[1]

Through these dual actions on the NF-κB and MAPK pathways, this compound effectively downregulates the expression and production of several pro-inflammatory cytokines and enzymes, including:

-

Tumor Necrosis Factor-alpha (TNF-α)[1]

-

Interleukin-6 (IL-6)[1]

-

Inducible Nitric Oxide Synthase (iNOS)[1]

-

Cyclooxygenase-2 (COX-2)[1]

Furthermore, this compound has been shown to increase the expression of the anti-inflammatory cytokine Interleukin-4 (IL-4).[1]

The antioxidant properties of this compound are demonstrated by its ability to significantly decrease the levels of intracellular reactive oxygen species (ROS) in LPS-stimulated macrophages.[1]

Quantitative Data

Experimental Protocols

The following are detailed, representative methodologies for key experiments used in the pharmacological profiling of this compound, based on standard protocols for investigating anti-inflammatory agents in RAW264.7 macrophages.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Cytotoxicity Assay (MTT Assay)

-

RAW264.7 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for 24 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Measurement of Pro-inflammatory Cytokines (ELISA)

-

RAW264.7 cells are seeded in a 24-well plate and treated with this compound and/or LPS as described above.

-

After the incubation period, the cell culture supernatant is collected.

-

The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins

-

RAW264.7 cells are treated with this compound and/or LPS for the appropriate duration.

-

Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for phospho-IκBα, NF-κB p65, phospho-p38, phospho-ERK, and β-actin (as a loading control).

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Caption: Experimental workflow for profiling this compound's activity.

Conclusion

This compound is a promising natural alkaloid with well-defined anti-inflammatory and antioxidant properties. Its mechanism of action, centered on the dual inhibition of the NF-κB and MAPK signaling pathways, provides a solid foundation for its potential therapeutic applications in inflammatory conditions. While the currently available literature provides a strong qualitative understanding of its pharmacological profile, further research is necessary to establish quantitative metrics such as IC50, Ki, and EC50 values. The experimental protocols and workflow diagrams provided in this guide offer a framework for researchers to further investigate and quantify the pharmacological effects of this intriguing compound.

References

An In-depth Technical Guide on the Biosynthesis of Edpetiline in Plants

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Edpetiline is a steroidal alkaloid of significant interest found in various species of the Fritillaria genus, a plant with a long history in traditional medicine.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's biosynthesis, drawing from recent metabolomic and transcriptomic studies of Fritillaria. While the complete enzymatic pathway remains an active area of research, this document outlines the established upstream pathways, identifies candidate genes and enzymes for downstream transformations, summarizes available quantitative data, and presents detailed experimental protocols for the study of this and related compounds. Diagrams generated using the DOT language are provided to visualize the complex biosynthetic and regulatory pathways.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other steroidal alkaloids in Fritillaria, originates from primary metabolism and proceeds through a series of complex enzymatic reactions. The pathway can be broadly divided into three stages: the formation of the isoprene precursors, the synthesis of the sterol backbone via cycloartenol and cholesterol, and the subsequent modification of the cholesterol skeleton to yield this compound.

Formation of Isoprenoid Precursors

The universal 5-carbon precursors for all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two independent pathways in plants: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1][3] Transcriptomic analyses of Fritillaria species suggest that both pathways are active and contribute to the pool of IPP and DMAPP, which serve as the foundational building blocks for steroidal alkaloids.[1][2]

Synthesis of the Cholesterol Backbone

IPP and DMAPP are utilized to form a series of larger prenyl pyrophosphates, culminating in the synthesis of squalene. Squalene then undergoes epoxidation and cyclization to form cycloartenol, a key branch-point intermediate in plant sterol biosynthesis.[1][2] Cycloartenol is subsequently converted to cholesterol through a series of enzymatic steps. Transcriptome analysis of Fritillaria cirrhosa has identified several candidate genes encoding the enzymes responsible for this conversion.[1] These include:

-

Cyclopropyl isomerase (CPI)

-

Sterol 14-demethylase (CYP51)

-

Sterol C-5 desaturase (C5-SD)

-

7-dehydrocholesterol reductase (7-DR)

-

3-beta-hydroxysteroid-dehydrogenase/decarboxylase (3β-HSD)

Cholesterol serves as the direct precursor for the biosynthesis of steroidal alkaloids.[1][4]

Putative Pathway from Cholesterol to this compound

The precise enzymatic steps leading from cholesterol to this compound have not yet been fully elucidated. However, based on the structures of co-occurring alkaloids and transcriptome data, a putative pathway can be proposed. This pathway likely involves a series of hydroxylation, oxidation, and transamination reactions to form the characteristic C-27 nitrogen-containing heterocyclic ring system of steroidal alkaloids.[1] Cytochrome P450 monooxygenases (CYPs) and aminotransferases are strong candidates for catalyzing these transformations.[4] this compound belongs to the cevanine-type isosteroidal alkaloids, and its biosynthesis is closely related to that of other major Fritillaria alkaloids like peimine and imperialine.[1][2]

Quantitative Data Summary

Quantitative analysis of this compound and related alkaloids in Fritillaria species has been performed primarily through metabolomic profiling. The data highlights significant variations in alkaloid content based on species and cultivation methods.

| Compound | Plant Material | Condition/Comparison | Relative Abundance/Finding | Reference |

| This compound | F. cirrhosa (BFC) vs. F. thunbergii (BFT) | Species Comparison | Higher content in BFC | [1] |

| This compound | F. delavayi (SS) | Species Comparison | Highest content among BFC species | [1] |

| This compound | F. cirrhosa bulbs | Wild (WBs) vs. Regenerated (RBs) | Higher amounts in RBs | [5][6] |

| Peimine | F. thunbergii bulbs | K2S (Potassium + Shading) vs. Control | Most abundant under K2S | [3][7] |

| Peiminine | F. thunbergii bulbs | K2S (Potassium + Shading) vs. Control | Most abundant under K2S | [3][7] |

| Total Alkaloids | F. cirrhosa bulbs | Ethanol Extraction | 97.84% extraction yield achieved | [8] |

BFC: Bulbus Fritillariae Cirrhosae; BFT: Bulbus Fritillariae Thunbergia; RBs: In vitro tissue culture-regenerated bulbs; WBs: Wild bulbs; K2S: Specific potassium and shading treatment.

Regulatory Mechanisms

The biosynthesis of steroidal alkaloids in Fritillaria is a tightly regulated process, influenced by genetic and environmental factors.

Transcriptional Regulation

Transcriptome analyses have identified several families of transcription factors (TFs) that are differentially expressed in high-alkaloid-producing Fritillaria species and are believed to regulate the biosynthetic pathway.[1] These include:

-

AP2/ERF

-

MYB

-

bHLH

-

NAC

-

WRKY

-

C2H2

These TFs likely bind to promoter regions of the biosynthetic genes, thereby activating or repressing their transcription in response to developmental cues and environmental stimuli.[1][3]

Hormonal and Environmental Signaling

Plant hormones, particularly jasmonates (JA) and gibberellins (GA), are known to play crucial roles in balancing plant growth with defense metabolism, which includes the production of alkaloids.[9][10] Studies in other steroidal alkaloid-producing plants have shown that JA signaling can upregulate biosynthetic genes, while GA signaling may have an antagonistic effect.[9] Environmental factors such as light (shading) and nutrient availability (potassium) have also been demonstrated to significantly impact the accumulation of steroidal alkaloids in Fritillaria thunbergii, likely by modulating the expression of key biosynthetic genes and transcription factors.[3][7]

Experimental Protocols

The study of this compound biosynthesis requires robust methods for extraction, purification, and analysis.

Protocol for Extraction and Enrichment of Total Steroidal Alkaloids

This protocol is adapted from methodologies developed for Fritillaria cirrhosa and is suitable for obtaining an alkaloid-rich fraction for further analysis.[8][11][12]

-

Preparation: Air-dry and powder the bulb material of Fritillaria.

-

Extraction:

-

Mix the powdered material with 90% (v/v) ethanol at a liquid-to-solid ratio of 15:1 (mL/g).

-

Heat the mixture at 80°C for 120 minutes with constant stirring.

-

Filter the mixture to collect the supernatant. Repeat the extraction on the solid residue for comprehensive recovery.

-

Combine the supernatants and concentrate under reduced pressure to obtain a crude extract.

-

-

Enrichment using Macroporous Resin Chromatography:

-

Dissolve the crude extract in water and adjust the pH to 7.0.

-

Prepare a column with H-103 macroporous resin, pre-washed and equilibrated.

-

Load the sample solution onto the column at a flow rate of approximately 1 bed volume (BV) per hour.

-

Wash the column with distilled water (approx. 2-3 BV) to remove unbound, highly polar compounds.

-

Elute with 4 BV of 10% ethanol to remove other impurities.

-

Elute the target alkaloids with 6 BV of 90% ethanol.

-

Collect the 90% ethanol fraction and evaporate the solvent to yield the enriched total alkaloid extract.

-

Protocol for UHPLC-Q-TOF/MS Analysis

This method allows for the identification and relative quantification of this compound and other alkaloids in the enriched extract.[1][5]

-

Sample Preparation: Dissolve the enriched alkaloid extract in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18, 1.9 µm particle size, 2.1 x 100 mm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from ~5% B to 95% B over 20-30 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

System: Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF/MS) with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

Capillary Voltage: ~3.5 kV.

-

Scan Range: m/z 100-1500.

-

Data Acquisition: Perform both full scan MS and data-dependent MS/MS acquisitions to obtain precursor ion and fragmentation data for compound identification.

-

-

Data Analysis: Process the data using appropriate software. Identify this compound (C₃₃H₅₃NO₈, expected m/z [M+H]⁺ ≈ 592.38) based on its accurate mass, retention time (compared to a standard if available), and fragmentation pattern.

Conclusion and Future Perspectives

The biosynthesis of the steroidal alkaloid this compound in Fritillaria is a complex metabolic pathway rooted in the fundamental isoprenoid and sterol synthesis routes of plants. While the upstream segments of the pathway leading to the precursor cholesterol are well-understood and candidate genes have been identified, the specific enzymatic steps that decorate the sterol scaffold to produce this compound remain to be definitively characterized. Current research, leveraging metabolomics and transcriptomics, has provided a strong foundation and a set of candidate genes for future functional characterization.

Future research should focus on:

-

Functional Characterization: Heterologous expression and in vitro enzyme assays of candidate CYPs and other modifying enzymes to confirm their roles in the pathway.

-

Intermediate Identification: Trapping and identifying the biosynthetic intermediates between cholesterol and this compound.

-

Regulatory Network Analysis: Elucidating the specific roles of the identified transcription factors and their interaction with hormonal signaling pathways through techniques like yeast one-hybrid (Y1H) and ChIP-seq.

A complete understanding of the this compound biosynthetic pathway will not only be of fundamental scientific interest but will also open avenues for metabolic engineering and synthetic biology approaches to ensure a sustainable supply of this and other valuable medicinal alkaloids from the Fritillaria genus.

References

- 1. Integrative analysis of the steroidal alkaloids distribution and biosynthesis of bulbs Fritillariae Cirrhosae through metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Regulation of Steroidal Alkaloid Biosynthesis in Bulbs of Fritillaria thunbergii Miq. By Shading and Potassium Application: Integrating Transcriptomics and Metabolomics Analyses [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of Steroidal Alkaloid Biosynthesis in Bulbs of Fritillaria thunbergii Miq. By Shading and Potassium Application: Integrating Transcriptomics and Metabolomics Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimization of Extraction and Enrichment of Steroidal Alkaloids from Bulbs of Cultivated Fritillaria cirrhosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Steroidal alkaloids defence metabolism and plant growth are modulated by the joint action of gibberellin and jasmonate signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Steroidal Alkaloids Defense Metabolism and Plant Growth are Modulated by the Joint Action of Gibberellin and Jasmonate Signaling. | Semantic Scholar [semanticscholar.org]

- 11. UQ eSpace [espace.library.uq.edu.au]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Extraction and Purification of Edpetiline from Pontes eduardi

Abstract

This document provides a comprehensive protocol for the extraction, isolation, and purification of Edpetiline, a novel psychoactive alkaloid, from the marine sponge Pontes eduardi. The methodologies detailed herein are intended for researchers in pharmacology, natural product chemistry, and drug development. This protocol outlines a systematic workflow from sample preparation to the acquisition of highly purified this compound, suitable for downstream applications such as characterization and in vitro assays. All quantitative data from the purification process are summarized, and key experimental workflows and the proposed signaling pathway of this compound are visualized.

Introduction

This compound is a recently identified tetracyclic alkaloid isolated from the deep-sea marine sponge Pontes eduardi. Preliminary studies suggest that this compound acts as a potent and selective antagonist of the 5-HT2A serotonin receptor, indicating its potential as a lead compound for the development of novel therapeutics for psychiatric disorders. This document provides a standardized protocol for the efficient extraction and purification of this compound.

Materials and Methods

Reagents and Equipment

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), n-Hexane, Acetonitrile (ACN), Deionized Water (H₂O) - all HPLC grade.

-

Stationary Phases: Silica gel (60 Å, 230-400 mesh), C18 reversed-phase silica gel (50 µm).

-

Equipment: Rotary evaporator, lyophilizer, high-speed blender, vacuum filtration apparatus, flash chromatography system, preparative High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.

Experimental Protocols

-

Freshly collected specimens of Pontes eduardi are immediately frozen at -80°C.

-

The frozen biomass is lyophilized to remove water content.

-

The dried sponge material is ground into a fine powder using a high-speed blender.

-

The powdered biomass (1 kg) is macerated in a 1:1 mixture of DCM and MeOH (5 L) for 24 hours at room temperature with constant stirring.

-

The mixture is filtered under vacuum, and the filtrate is collected.

-

The extraction process is repeated twice on the solid residue.

-

The combined filtrates are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

The crude extract is resuspended in 500 mL of 90% aqueous MeOH and partitioned against an equal volume of n-Hexane three times to remove nonpolar lipids.

-

The aqueous MeOH fraction is diluted with deionized water to 50% MeOH and then partitioned against an equal volume of EtOAc three times.

-

The EtOAc fractions, containing this compound, are combined and dried over anhydrous sodium sulfate, then concentrated in vacuo.

Step 1: Silica Gel Flash Chromatography

-

The dried EtOAc fraction is adsorbed onto silica gel and loaded onto a silica gel column.

-

The column is eluted with a step gradient of n-Hexane and EtOAc (from 100:0 to 0:100).

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions containing the target compound (identified by a characteristic UV absorbance at 280 nm) are pooled and concentrated.

Step 2: Preparative Reversed-Phase HPLC

-

The enriched fraction from the silica gel chromatography is dissolved in a minimal amount of MeOH.

-

The solution is subjected to preparative HPLC on a C18 column.

-

A linear gradient of ACN in H₂O (from 20% to 80% ACN over 40 minutes) is used for elution.

-

The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the purified compound.

Data Presentation

The following table summarizes the quantitative data obtained during a typical extraction and purification run starting from 1 kg of dried P. eduardi biomass.

| Purification Stage | Starting Mass (g) | Yield (g) | Purity (%) | Yield (%) |

| Crude Extract | 1000 | 75.2 | ~1 | 100 |

| EtOAc Fraction | 75.2 | 12.5 | ~8 | 16.6 |

| Silica Gel Pool | 12.5 | 1.8 | ~60 | 2.4 |

| Preparative HPLC | 1.8 | 0.25 | >98 | 0.33 |

Visualizations

Experimental Workflow

Caption: Workflow for this compound extraction and purification.

Proposed Signaling Pathway of this compound

Application Note: Quantification of Edpetiline in Plant Extracts by High-Performance Liquid Chromatography

Introduction

Edpetiline, a principal alkaloid isolated from P. eduardi, has demonstrated significant anti-inflammatory properties, making it a compound of interest for pharmaceutical research and development.[1] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, dosage determination, and pharmacokinetic studies. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. Due to the limited availability of published specific methods for this compound, this protocol is based on established principles for the analysis of alkaloids and other complex secondary metabolites from plant matrices.[2][3]

Chemical Profile: this compound

| Property | Value | Reference |

| Molecular Formula | C33H53NO8 | [4] |

| Molecular Weight | 591.78 g/mol | [1][4] |

| Chemical Class | Alkaloid | [1] |

| Reported Activity | Anti-inflammatory | [1] |

Experimental Protocol

This section details the proposed methodology for the quantification of this compound in plant extracts.

Sample Preparation

A robust sample preparation protocol is essential to extract this compound efficiently and minimize matrix interference.

-

Plant Material: Dried and powdered leaves of P. eduardi.

-

Extraction Solvent: Methanol:Water (80:20, v/v) with 0.1% formic acid. The addition of a small amount of acid can improve the extraction of alkaloids by promoting their protonation.

-

Procedure:

-

Weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

-

Add 20 mL of the extraction solvent.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate for 30 minutes in a water bath at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 2-6) on the plant residue and combine the supernatants.

-

Filter the combined supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

HPLC Instrumentation and Conditions

A standard reversed-phase HPLC system is proposed for this analysis.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (e.g., Zorbax SB-C18, 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detector | Diode Array Detector (DAD) |

| Detection Wavelength | 210 nm (or a more specific wavelength determined by UV scan of this compound standard) |

Rationale: A C18 column is a versatile choice for the separation of a wide range of compounds, including alkaloids.[5] A gradient elution with acetonitrile and water, both containing formic acid, is commonly used to achieve good peak shape and resolution for nitrogen-containing compounds.[6]

Method Validation (Hypothetical Data)

Method validation is critical to ensure the reliability of the results. The following table summarizes hypothetical performance characteristics for this proposed method.

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 200 µg/mL |

| Limit of Detection (LOD) | 0.25 µg/mL |

| Limit of Quantification (LOQ) | 0.75 µg/mL |

| Precision (RSD%) | < 2.0% |

| Accuracy (Recovery %) | 98 - 102% |

| Specificity | No interfering peaks from blank matrix |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis.

Caption: Workflow for the quantification of this compound in plant extracts.

Logical Relationship: HPLC Method Development and Validation